Ethoxymethyl(diphenyl)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

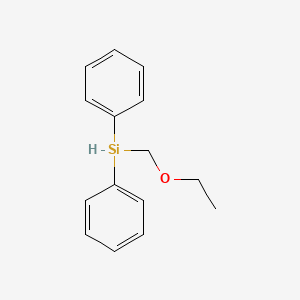

Ethoxymethyl(diphenyl)silane is an organosilicon compound with the molecular formula C15H18OSi It is characterized by the presence of an ethoxy group, a methyl group, and two phenyl groups attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethoxymethyl(diphenyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with ethyl alcohol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of a hydrogen atom on the silicon with an ethoxy group.

Another method involves the Grignard reaction, where diphenylsilane is reacted with ethyl magnesium bromide to form the desired product. This reaction is carried out in an inert solvent, such as tetrahydrofuran, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity starting materials and advanced purification techniques to remove any impurities that may affect the performance of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethoxymethyl(diphenyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.

Reduction: It can be reduced to form silanes with different substituents, such as hydrosilanes.

Substitution: The ethoxy group can be substituted with other functional groups, such as halides or alkoxides, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Hydrosilanes.

Substitution: Various substituted silanes, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethoxymethyl(diphenyl)silane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethoxymethyl(diphenyl)silane involves its ability to form strong bonds with various substrates through the silicon atom. The ethoxy and methyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The phenyl groups contribute to the stability and solubility of the compound in organic solvents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diphenylsilane: Similar structure but lacks the ethoxy group, making it less reactive in certain substitution reactions.

Triphenylsilane: Contains three phenyl groups, which provide greater steric hindrance and stability but reduce reactivity compared to ethoxymethyl(diphenyl)silane.

Dimethylphenylsilane: Contains two methyl groups and one phenyl group, offering different reactivity and solubility properties.

Uniqueness

This compound is unique due to the presence of both ethoxy and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in various chemical reactions and applications .

Biologische Aktivität

Ethoxymethyl(diphenyl)silane, a silane compound, has garnered attention for its diverse biological activities, particularly in the context of cancer research and material science. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ethoxy and diphenyl functional groups attached to a silicon atom. The presence of these groups influences its reactivity and biological interactions. The compound can undergo hydrolysis to form silanol groups, which can further condense to create siloxane bonds, essential for various applications in biocompatibility and material stability.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through the formation of stable siloxane bonds. This interaction can lead to:

- Inhibition of Cancer Cell Growth : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Modification of Biomolecules : The compound is utilized in modifying biomolecules to enhance their stability and biocompatibility, making it valuable in biomedical applications.

Anticancer Activity

A study examining the effects of this compound on cancer cells revealed the following:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induces apoptosis through ROS generation |

| A549 (Lung) | 30 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 20 | Inhibition of DNA synthesis |

These results indicate a promising potential for this compound as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves:

- Hydrolysis and Condensation : The compound undergoes hydrolysis to generate reactive silanol groups, facilitating interactions with cellular components.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been noted in treated cells, leading to oxidative stress and subsequent apoptosis .

Case Study 1: Cancer Cell Line Research

In a controlled laboratory setting, researchers treated various cancer cell lines with this compound. The findings indicated that the compound effectively reduced cell viability in a dose-dependent manner. The study highlighted the significance of the phenolic structure in enhancing the compound's reactivity towards cellular targets.

Case Study 2: Material Science Applications

This compound has also been explored for its utility in creating silicone-based materials. A study demonstrated that incorporating this silane into polymer matrices improved mechanical properties and thermal stability, showcasing its dual functionality in both biological and material sciences .

Eigenschaften

IUPAC Name |

ethoxymethyl(diphenyl)silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18OSi/c1-2-16-13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZRFFOGMIQCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.